molecular formula C8H10N4O3 B570476 1,3,7-Trimethyluric Acid-d9 CAS No. 117490-42-3

1,3,7-Trimethyluric Acid-d9

Cat. No.: B570476
CAS No.: 117490-42-3
M. Wt: 219.248
InChI Key: BYXCFUMGEBZDDI-GQALSZNTSA-N
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Description

1,3,7-Trimethyluric Acid-d9 (TMU-d9) is a deuterated isotopologue of 1,3,7-trimethyluric acid (TMU), serving as an internal standard for precise quantification of TMU in analytical workflows such as liquid chromatography-mass spectrometry (LC-MS) . TMU itself is a methylated derivative of uric acid and a downstream metabolite of caffeine, formed via cytochrome P450 (CYP3A4)-mediated oxidation at the C8 position . Its molecular formula is C₈HD₉N₄O₃, with a molecular weight of 219.25 g/mol .

TMU is a non-stimulatory compound, distinct from caffeine and its methylxanthine derivatives, and has been implicated in both caffeine degradation pathways in tea plants (Camellia sinensis) and as a biomarker in human metabolic studies . In plants, TMU is a precursor to theacrine (1,3,7,9-tetramethyluric acid), a bioactive alkaloid with neuroprotective properties . In humans, TMU levels in serum or urine correlate with caffeine intake and have been explored as a biomarker for Parkinson’s disease (PD) and spinal cord injury recovery .

Mechanism of Action

Target of Action

The primary targets of 1,3,7-Trimethyluric Acid-d9 are the enzymes that metabolize caffeine in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and xenobiotics.

Mode of Action

This compound is a derivative of uric acid and a metabolite of caffeine . It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . The compound interacts with its targets, leading to changes in the metabolic pathways of caffeine.

Biochemical Pathways

The compound affects the biochemical pathways related to caffeine metabolism. Caffeine is metabolized into this compound by the action of the aforementioned enzymes . This process is part of the broader metabolic pathways involving purine alkaloids.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its formation from caffeine through the action of cytochrome P450 enzymes . .

Result of Action

At a concentration of 500 µM, this compound has been shown to scavenge hydroxyl radicals in a cell-free assay and inhibit t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes . This suggests that the compound may have antioxidant properties.

Biochemical Analysis

Biochemical Properties

1,3,7-Trimethyluric Acid-d9 interacts with several enzymes, proteins, and other biomolecules. The enzymes that metabolize caffeine into 1,3,7-Trimethyluric Acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has shown an ability to scavenge hydroxyl radicals as well as protective potential against lipid peroxidation in erythrocyte membranes . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various enzymes and biomolecules. For instance, it is metabolized from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . This process involves binding interactions with the enzyme, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways of caffeine. The enzymes that metabolize caffeine into 1,3,7-Trimethyluric Acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes and their interactions with this compound could affect metabolic flux or metabolite levels.

Biological Activity

1,3,7-Trimethyluric Acid-d9 (TMU-d9) is a deuterated derivative of 1,3,7-trimethyluric acid, which itself is a metabolite of caffeine. This compound belongs to the class of xanthines, which are purine derivatives known for their biological activities. The study of TMU-d9 is significant due to its potential applications in pharmacokinetics and biochemistry, particularly as an internal standard in mass spectrometry.

  • Molecular Formula : C8_8H10_{10}N4_4O3_3
  • Molecular Weight : 210.19 g/mol
  • CAS Number : 5415-44-1
  • Density : 1.6 ± 0.1 g/cm³
  • Melting Point : ≥300ºC
  • Boiling Point : 476.7ºC at 760 mmHg

1,3,7-Trimethyluric acid is primarily formed from caffeine metabolism via cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. The metabolic pathway involves the N-demethylation of caffeine to produce trimethyluric acid, which can be used as a biomarker for assessing CYP enzyme activity in individuals.

Enzymatic Pathways:

  • CYP Enzymes Involved :
    • CYP1A2
    • CYP2E1
    • CYP2C8
    • CYP2C9
    • CYP3A4

These enzymes play critical roles in drug metabolism and can influence the pharmacokinetics of various compounds.

Antioxidant Properties

Recent studies have demonstrated that TMU-d9 exhibits notable antioxidant activities. In vitro assays indicate that at a concentration of 500 µM, TMU-d9 effectively scavenges hydroxyl radicals and inhibits lipid peroxidation by approximately 56.5% in isolated human erythrocyte membranes . This suggests potential protective effects against oxidative stress.

Biomarker Potential

The ratio of caffeine to its metabolites, including TMU-d9, serves as a biomarker for evaluating individual differences in CYP3A activity. This can be particularly useful in clinical pharmacology to understand drug metabolism variability among patients .

Study on Caffeine Metabolism Variability

In a study conducted by van Dyk et al. (2019), the metabolic ratio of caffeine to trimethyluric acid was analyzed across different cohorts. The findings highlighted significant variability in CYP3A activity linked to dietary habits and genetic factors . This underscores the relevance of TMU-d9 as a biomarker in clinical settings.

Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of TMU-d9 using various cell-free assays. Results indicated that TMU-d9 not only scavenged reactive oxygen species but also reduced oxidative damage in cellular models . This positions TMU-d9 as a candidate for further research into its therapeutic applications in oxidative stress-related conditions.

Data Table: Biological Activity Summary

Activity Type Observation Reference
Antioxidant ActivityScavenges hydroxyl radicals; inhibits lipid peroxidation by 56.5%
Biomarker UtilityEvaluates variability in CYP3A activity
Metabolic PathwayFormed via CYP enzymes from caffeine

Scientific Research Applications

Analytical Chemistry

Internal Standard for Quantification
1,3,7-Trimethyluric Acid-d9 serves as an internal standard for the quantification of 1,3,7-trimethyluric acid using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for ensuring accuracy and reliability in metabolomic studies involving caffeine and its metabolites .

Performance Metrics
In a study analyzing sweat samples, the coefficient of variation (CV) for the area under the curve (AUC) across multiple injections was found to be 11%, indicating robust performance of the LC-MS system when using caffeine-trimethyl-D9 as an internal standard .

Metabolomics Research

Caffeine Metabolism Studies
Research has shown that 1,3,7-trimethyluric acid is a minor metabolite of caffeine in humans. The enzyme cytochrome P450 (CYP) isoforms such as CYP1A2 and CYP3A4 are involved in its formation . Studies utilizing this compound have provided insights into individual variations in caffeine metabolism and how these variations can affect pharmacokinetic profiles .

Antioxidant Activity

Radical Scavenging Properties
In vitro assays have demonstrated that 1,3,7-trimethyluric acid exhibits antioxidant properties by scavenging hydroxyl radicals. At a concentration of 500 µM, it was shown to inhibit lipid peroxidation significantly . This property highlights its potential use in studies focused on oxidative stress and related pathologies.

Biomarker for Dietary Studies

Food Consumption Monitoring
Due to its presence in various food items such as cocoa and devilfish, 1,3,7-trimethyluric acid can serve as a biomarker for dietary intake studies. Its detection in biological samples (e.g., blood and urine) can provide insights into dietary habits and their metabolic consequences .

Clinical Research Implications

Potential Links to Health Conditions
Emerging research suggests associations between 1,3,7-trimethyluric acid levels and certain health conditions such as asthma. Understanding these associations may lead to new insights into the metabolic pathways involved in these diseases .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Analytical ChemistryInternal standard for quantification using GC-MS/LC-MSRobust performance metrics with low CV values
Metabolomics ResearchInsights into caffeine metabolismVariability in individual metabolic responses
Antioxidant ActivityScavenging hydroxyl radicalsSignificant inhibition of lipid peroxidation
Dietary StudiesBiomarker for food consumption monitoringPresence in various dietary sources
Clinical ResearchLinks to health conditions like asthmaPotential implications for understanding metabolic diseases

Case Studies

  • Metabolomic Profiling in Sweat Analysis
    A study utilized wearable sensors to monitor metabolites in sweat over time, including caffeine and its derivatives. The findings indicated distinct metabolic profiles associated with individual dietary habits and physiological responses .
  • Antioxidant Studies Using Cell-Free Assays
    Research demonstrated the antioxidant capabilities of this compound through cell-free assays that measured its effectiveness at inhibiting oxidative damage .

Q & A

Basic Research Questions

Q. What is the biological significance of 1,3,7-Trimethyluric Acid-d9 in caffeine metabolism studies?

  • Answer : this compound is a deuterated isotopologue of 1,3,7-Trimethyluric Acid (TMU), a primary metabolite of caffeine formed via cytochrome P450 isoform CYP3A4 . Its deuterated form is used as an internal standard in mass spectrometry to quantify TMU in pharmacokinetic studies, ensuring accuracy by correcting for matrix effects . Researchers should validate its use in metabolic assays by comparing retention times and fragmentation patterns with non-deuterated TMU .

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) for deuterium placement and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C8HD9N4O3, exact mass: 219.1318) . Cross-referencing with the IUPAC name 1,3,7-tris(methyl-d3)-7,9-dihydro-1H-purine-2,6,8(3H)-trione and InChI key (BYXCFUMGEBZDDI-GQALSZNTSA-N) ensures specificity .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Answer : Store at -20°C in a desiccated, dark environment to prevent degradation. Solubility in dimethyl sulfoxide (DMSO) allows preparation of stock solutions, which should be aliquoted and stored at -20°C for ≤6 months to avoid freeze-thaw cycles . Long-term stability (>3 years) requires adherence to these conditions .

Advanced Research Questions

Q. How can isotopic purity of this compound be validated for metabolic tracer studies?

  • Answer : Isotopic purity (>98% deuterium incorporation) is verified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterium-specific fragmentation pattern. Researchers must compare the isotopic abundance ratio (e.g., m/z 219 vs. 210) against non-deuterated TMU . Batch-specific certificates of analysis (CoA) from suppliers should detail purity thresholds .

Q. What experimental design considerations are critical for studying this compound’s antioxidant activity in vitro?

  • Answer : Use cell-free assays (e.g., hydroxyl radical scavenging) and erythrocyte membrane models to assess lipid peroxidation inhibition. For example, TMU-d9 inhibits t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in human erythrocyte membranes . Control for solvent effects (e.g., DMSO concentration ≤0.1%) and validate results with positive controls like ascorbic acid .

Q. How do interspecies differences in caffeine metabolism impact the use of this compound in translational research?

  • Answer : TMU is a major metabolite in rodents, while paraxanthine dominates in humans . When extrapolating rodent data to humans, researchers must adjust dosing regimens and validate cross-species CYP3A4 activity using hepatic microsomal assays . TMU-d9’s role as a tracer requires parallel quantification of species-specific metabolites .

Q. What analytical challenges arise when detecting this compound in complex biological matrices?

  • Answer : Matrix effects (e.g., ion suppression in plasma) necessitate solid-phase extraction (SPE) with reversed-phase C18 columns and isotopic internal standards . Method validation should include spike-recovery tests (85–115% acceptable range) and limits of detection (LOD) ≤1 ng/mL .

Q. How should researchers address contradictory data on TMU-d9’s antioxidant efficacy in vitro vs. in vivo models?

  • Answer : Discrepancies often stem from bioavailability differences. In vitro assays (e.g., hydroxyl radical scavenging) may overestimate efficacy due to unphysiological conditions. In vivo studies require monitoring TMU-d9’s tissue distribution via LC-MS/MS and correlating concentrations with oxidative stress markers (e.g., malondialdehyde) .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Metabolic Differences

Compound Methylation Sites Biological Role Detection Method Key References
1,3,7-Trimethyluric Acid (TMU) N1, N3, N7 Caffeine metabolite; precursor to theacrine; mild antioxidant LC-MS, HPLC-MS
Theacrine N1, N3, N7, N9 Neuroprotective agent; anti-fatigue; synthesized from TMU via N9-methylation HPLC-MS
1,3,8-Trimethylallantoin N1, N3, C8 Caffeine degradation product in tea plants; low natural abundance LC-MS
Theobromine N1, N3, N7 (xanthine) Stimulant; major alkaloid in cocoa; metabolized to 3,7-dimethyluric acid GC-MS, LC-MS
Paraxanthine N1, N7 (xanthine) Primary caffeine metabolite; mediates CYP1A2 activity LC-MS

Metabolic Pathways

  • TMU Biosynthesis :
    • Derived from caffeine via bacterial or plant-specific caffeine oxidases (e.g., in Kucha tea) .
    • In humans, formed via CYP3A4-mediated hydroxylation of caffeine .
  • Theacrine Synthesis : TMU undergoes N9-methylation by theacrine synthase (CkTcS) in Camellia sinensis .
  • Degradation Pathways : TMU is further metabolized to dimethyluric acids (e.g., 1,3-DMU) or excreted unchanged in urine .

Table 2: Biomarker Potential in Human Studies

Compound Association with Disease/Function Key Findings References
TMU Parkinson’s disease (PD) Elevated serum TMU in PD patients vs. controls; high inter-individual variability .
TMU Spinal cord injury (SCI) recovery Positive correlation between blood TMU levels and recovery outcomes (SCIM scores) .
Theacrine Neuroprotection Enhances adenosine receptor signaling; reduces neuroinflammation in models .
1,3-DMU Metabolic syndrome (MetS) Inverse correlation with central obesity and insulin resistance .

Analytical Performance

  • TMU-d9 : Used as an internal standard due to its structural similarity to TMU, minimizing matrix effects in LC-MS. Detection limits for TMU in human serum range from 6.1–195.3 ng/mL .
  • Theacrine : Quantified at 14.0–224.0 ng/mL in fresh coffee beans using TMU-d9 for calibration .
  • Dimethyluric Acids : Poor detection rates (e.g., 1,3,7-TMU undetectable in >50% of PD patients) limit clinical utility .

Properties

IUPAC Name

1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPZJVFJRYVRJD-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione
1,3,7-Trimethyluric Acid-d9
1,3-Dimethyl-5,7-dihydro-1H-purine-2,6,8(3H)-trione
1,3,7-Trimethyluric Acid-d9
CID 146678806
1,3,7-Trimethyluric Acid-d9
CID 146678806
1,3,7-Trimethyluric Acid-d9
CID 146678806
1,3,7-Trimethyluric Acid-d9
CID 146678806
1,3,7-Trimethyluric Acid-d9

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